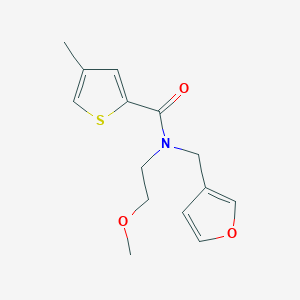
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Conformational Preferences in Arylamides
A study by Galan et al. (2013) explored the conformational preferences of furan- and thiophene-based arylamides, which are important for foldamer building blocks. They found significant differences in conformational rigidity between compounds, influenced by intramolecular hydrogen bonding and solvent polarity.
Photovoltaic Applications
Se Hun Kim et al. (2011) synthesized phenothiazine derivatives with furan linkers and tested them in dye-sensitized solar cells. They observed a notable improvement in solar energy-to-electricity conversion efficiency with furan as a linker.
Maillard Reaction Products
In a study by Hofmann (1998), the formation of colored Maillard reaction products was examined. They identified key compounds formed during the reaction, highlighting the role of furan derivatives in these processes.
Metallation Properties
Barcock et al. (1994) investigated the metallation properties of thiophene and furan imidate derivatives. They found unique regioselectivity in the lithiation process, differing from oxazolino functionality.
Therapeutic Potential
Bonilla-Castañeda et al. (2022) synthesized a furan-2-carboxamide derivative with potential as a therapeutic agent. The compound exhibits properties like anticancer, antibacterial, and anti-inflammatory effects.
Electrochemical Applications
Konstantinov et al. (1971) demonstrated the electrochemical oxidation of furan-2-carboxylic acids. They showed the formation of N-(2-furoyloxymethyl)-N-methylformamide, highlighting the electrochemical applications of furan derivatives.
Novel Synthesis of Grisane System
Ahbab et al. (1976) presented a new synthesis method for the grisane system, using furan as a key component. This study offers insights into the synthesis of complex organic compounds involving furan derivatives.
Antiprotozoal Agents
Ismail et al. (2004) synthesized furan-based compounds with potential as antiprotozoal agents. Their study shows the role of furan derivatives in developing new pharmaceuticals.
Polymerization of Furanic-Aliphatic Polyamides
Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides. They found these compounds to be sustainable alternatives to traditional polyamides, with applications in high-performance materials.
EGFR Inhibitors and Anticancer Agents
Z. Lan et al. (2017) developed furan-2-ylmethyl-indole-3-carboxamide derivatives as EGFR inhibitors and anticancer agents. They evaluated their cytotoxic activities against various cancer cell lines, demonstrating the anticancer potential of furan derivatives.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11-7-13(19-10-11)14(16)15(4-6-17-2)8-12-3-5-18-9-12/h3,5,7,9-10H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGYXGIHQDCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)

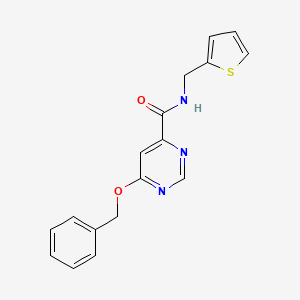
![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)
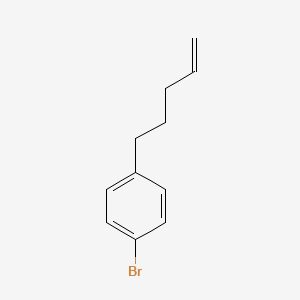
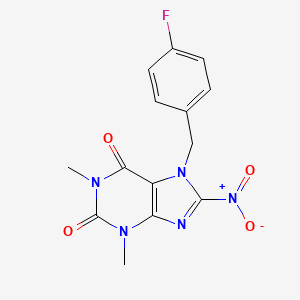
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
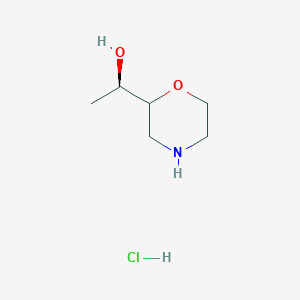
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)